molecular formula C26H34N4O5 B2998954 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-35-8

2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2998954
CAS No.: 758701-35-8
M. Wt: 482.581
InChI Key: LIHOOOXDQACDML-UHFFFAOYSA-N
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Description

2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative characterized by a fused pyranopyridine core substituted with a 2,4,5-trimethoxyphenyl group at position 4, a diethylamino-propyl chain at position 6, and a nitrile moiety at position 2.

The nitrile group at position 3 is a common pharmacophore in kinase inhibitors and can participate in hydrogen bonding or covalent interactions with biological targets .

Properties

IUPAC Name

2-amino-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O5/c1-7-29(8-2)10-9-11-30-16(3)12-22-24(26(30)31)23(18(15-27)25(28)35-22)17-13-20(33-5)21(34-6)14-19(17)32-4/h12-14,23H,7-11,28H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHOOOXDQACDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 758701-35-8) is a complex organic molecule with potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H34N4O5, with a molecular weight of 482.57 g/mol. The structure features a pyrano[3,2-c]pyridine core with various functional groups that may contribute to its biological activity.

Key Properties:

  • Melting Point: Not specified in the literature.
  • Boiling Point: Predicted to be approximately 694.9 °C.
  • Density: Estimated at 1.24 g/cm³.
  • pKa: Approximately 10.29, indicating basic properties.

Research indicates that this compound may exhibit several biological activities through various mechanisms:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeCell Lines TestedIC50/EC50 Values
T60 DerivativeTopoII InhibitionPCa CellsPotent inhibition observed
Benzofuro DerivativeAntiproliferativeMGC-803, HeLaIC50 < 20 µM
Indole DerivativeAnticancerHepG2Significant apoptosis induction
  • Topoisomerase II Inhibitors : A study highlighted novel inhibitors that showed significant potency against both TopoIIα and TopoIIβ, leading to G2/M phase arrest in cancer cells .
  • Antiproliferative Effects : Research on benzofuro derivatives indicated their ability to induce apoptosis in human cancer cell lines with low cytotoxicity towards normal cells, suggesting a favorable therapeutic index for similar compounds .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds might elevate reactive oxygen species (ROS) levels and disrupt mitochondrial membrane potential, further contributing to apoptotic pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name & Structure Key Substituents Biological Activity/Properties Reference
2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,3-Dimethoxyphenyl, 3-pyridinylmethyl Anticancer activity (unpublished data); enhanced solubility due to pyridinylmethyl group
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 3,4-Dimethoxyphenethyl, 2-methoxyphenyl Moderate COX-2 inhibition; improved bioavailability due to extended alkyl chain
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile Phenyl, dimethyl groups Antidiabetic activity via α-glucosidase inhibition (IC₅₀ = 12.3 µM)
2-amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-Chlorobenzyloxy, hydroxymethyl Antimicrobial activity (MIC = 8 µg/mL against S. aureus); hydroxymethyl enhances water solubility
Target Compound : 2-amino-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 2,4,5-Trimethoxyphenyl, diethylamino-propyl Predicted: Enhanced kinase inhibition due to nitrile and trimethoxyphenyl; improved solubility from diethylamino group N/A (extrapolated)

Key Differences and Implications

Substituent Positioning: The 2,4,5-trimethoxyphenyl group in the target compound provides a distinct electronic and steric profile compared to 2,3-dimethoxyphenyl () or 4-chlorobenzyloxy (). The additional methoxy group may enhance binding to hydrophobic pockets in kinases or GPCRs .

Synthetic Accessibility: The target compound can likely be synthesized via a one-pot multicomponent reaction analogous to , which uses malononitrile, aldehydes, and active methylene precursors under ultrasonic irradiation (yields: 72–83%) .

Biological Activity Predictions: Compared to the COX-2 inhibitory activity of ’s analog, the diethylamino-propyl substituent in the target compound may shift activity toward kinase or protease inhibition due to its basicity .

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